molecular formula C13H12ClFN4O2S B2450960 N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097935-48-1

N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2450960
CAS No.: 2097935-48-1
M. Wt: 342.77
InChI Key: DIGFAWFDVXHIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a pyridazine moiety

Properties

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O2S/c14-11-6-10(3-4-12(11)15)22(20,21)19-7-9(8-19)17-13-2-1-5-16-18-13/h1-6,9H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGFAWFDVXHIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Azetidin-3-amine

In a representative procedure:

  • Reagents : 3-Chloro-4-fluorobenzenesulfonyl chloride reacts with azetidin-3-amine in the presence of a base (e.g., K2CO3).
  • Conditions : Ball milling at room temperature for 1 minute achieves 84% yield, bypassing prolonged reaction times and solvent use.
  • Purification : Washing with aqueous KHSO4 (pH 3.5) and NaCl removes residual reagents.

This method contrasts with solution-phase reactions, which often require polar aprotic solvents (e.g., DMF) and extended stirring.

Coupling with Pyridazin-3-amine

The final step involves coupling the sulfonated azetidine with pyridazin-3-amine. While direct literature on this specific reaction is limited, analogous SNAr or Buchwald-Hartwig couplings provide mechanistic guidance.

Nucleophilic Aromatic Substitution

  • Base : Potassium carbonate (K2CO3) in acetonitrile facilitates deprotonation of pyridazin-3-amine, enhancing nucleophilicity.
  • Temperature : Reactions performed at 40°C for 18 hours optimize yield while minimizing side products.

Mechanochemical Coupling

Ball milling the azetidine sulfonamide with pyridazin-3-amine and K2CO3 for 70 minutes at room temperature could replicate the 88% yield observed in similar sulfonamide syntheses.

Reaction Optimization and Yield Comparison

The table below summarizes critical parameters from analogous syntheses:

Step Reagents/Conditions Yield Purity Source
Nitroarene Synthesis KOH (1.25 eq), ACN, 40°C, 18 h 85–95% >99.5%
Sulfonylation Ball milling, K2CO3, RT, 1 min 84% N/A
Amine Coupling K2CO3, ACN, 40°C, 18 h 86% 97.6%

Key findings:

  • Mechanochemical methods reduce solvent waste and reaction times.
  • Acetonitrile enhances both yield and purity in nitroarene and coupling steps.

Challenges and Alternative Approaches

Steric Hindrance in Azetidine Functionalization

The strained azetidine ring poses steric challenges during sulfonylation. Pre-functionalization with bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) mitigates side reactions, as seen in piperidine analogs.

Purification of Polar Intermediates

Chromatographic separation of sulfonated intermediates often requires reverse-phase HPLC. Alternatively, aqueous workups (pH-adjusted washes) effectively isolate products with >95% purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features to N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine have demonstrated antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess broad-spectrum antibacterial activity, making them valuable in treating infections caused by resistant strains of bacteria .

Anticancer Potential

Studies have highlighted the potential of pyridazine derivatives as anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, suggesting a mechanism by which it could exert anticancer effects. For example, docking studies and in vitro evaluations have shown that certain derivatives can effectively target cancer cell lines, providing a foundation for further development .

Antimalarial Activity

Recent investigations into related compounds have revealed promising antimalarial properties. For example, a series of triazolo-pyridine sulfonamides showed significant efficacy against Plasmodium falciparum, the causative agent of malaria, with some compounds exhibiting low micromolar inhibitory concentrations . This suggests that this compound could be explored for similar applications.

Inhibition of Carbonic Anhydrase

Carbonic anhydrases are important therapeutic targets due to their role in various physiological processes and diseases. Compounds derived from pyridine sulfonamides have been shown to inhibit carbonic anhydrase isozymes effectively, indicating that this compound may also possess this activity .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyridine-sulfonamide derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that specific modifications to the sulfonamide group significantly enhanced activity against resistant strains compared to traditional antibiotics .

Case Study 2: Anticancer Activity Evaluation

In vitro studies conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects at micromolar concentrations. These findings support further exploration into this compound's mechanism of action and potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the azetidine ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Indole Derivatives : Compounds containing the indole nucleus, such as indole-3-acetic acid.

Uniqueness

N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of a sulfonyl group, an azetidine ring, and a pyridazine moiety. This structural arrangement imparts distinct chemical and biological properties that are not commonly found in other compounds.

Biological Activity

N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS Number: 2097935-48-1) is a synthetic organic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a pyridazine ring and a sulfonyl group, suggests a diverse range of biological activities. This article reviews the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

The molecular formula of this compound is C₁₃H₁₂ClFN₄O₂S, with a molecular weight of 342.78 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₂ClFN₄O₂S
Molecular Weight342.78 g/mol
CAS Number2097935-48-1

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine ring and subsequent functionalization with the chlorinated phenyl sulfonyl group. The synthetic route may utilize coupling agents and catalysts to enhance yield and purity.

This compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease management.
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Anticancer Studies : A study published in Bioorganic & Medicinal Chemistry Letters explored the antiproliferative effects of related azetidine derivatives against breast cancer cell lines, demonstrating significant cytotoxicity .
  • Enzyme Inhibition : Research on structurally related compounds has highlighted their role as enzyme inhibitors, particularly targeting tyrosinase involved in melanin production .
  • Antimicrobial Research : A study evaluated the antimicrobial effects of sulfonamide derivatives against various pathogens, indicating that modifications in the sulfonamide group can enhance efficacy .

Q & A

Q. Characterization :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm sulfonamide (-SO2_2-) and amine (-NH-) linkages. Key shifts include:
    • Sulfonamide protons: δ 7.5–8.5 ppm (aromatic), δ 3.5–4.5 ppm (azetidine CH2_2) .
  • HRMS : Confirm molecular weight with m/z calculated for C13H12ClFN4O2S_{13}H_{12}ClFN_4O_2S: [M+H]+^+ = 343.04 .
  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to validate stereochemistry and bond lengths .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfonylation3-chloro-4-fluorobenzenesulfonyl chloride, Et3 _3N, DCM, 0°C → RT75–85
Amine CouplingPyridazin-3-amine, Pd(OAc)2_2, Xantphos, Cs2 _2CO3_3, DMF, 80°C40–55

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic data?

Methodological Answer:

  • NMR Analysis :
    • Identify azetidine ring protons (δ 3.0–4.5 ppm, multiplet) and pyridazine aromatic protons (δ 8.0–9.0 ppm, doublet) .
    • Use 1H^1H-15N^{15}N HMBC to verify NH connectivity between azetidine and pyridazine .
  • X-ray Diffraction :
    • Refine data using SHELXL to measure bond angles (e.g., S-N-C in sulfonamide: ~115°) and torsional angles in the azetidine ring .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm1^{-1}) and NH bending (1650–1550 cm1^{-1}) .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic observations?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity):

Variable-Temperature NMR : Perform VT-NMR to detect restricted rotation in sulfonamide groups (e.g., coalescence temperature analysis) .

DFT Calculations : Compare computed NMR chemical shifts (Gaussian/B3LYP) with experimental data to identify dominant conformers .

Hydrogen Bonding Analysis : Use graph-set notation (Etter’s rules) to map intermolecular interactions in crystallographic data that stabilize specific conformations .

Example : If NMR suggests free rotation of the sulfonyl group but X-ray shows a fixed conformation, hydrogen bonding with adjacent pyridazine may explain stabilization in the solid state .

Advanced: What experimental strategies can elucidate the biological target engagement of this compound?

Methodological Answer:

Molecular Docking : Screen against kinase or protease targets (e.g., using AutoDock Vina) due to the sulfonamide’s affinity for ATP-binding pockets .

Cellular Assays :

  • Kinase Inhibition : Measure IC50_{50} in a panel of cancer cell lines (e.g., MCF-7, HepG2) using ATP-competitive assays .
  • Protein Binding Studies : Employ SPR (Surface Plasmon Resonance) to quantify binding kinetics with recombinant targets .

Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize derivatives with improved pharmacokinetics .

Q. Table 2: Hypothetical Biological Activity Data

AssayTargetResult
Kinase InhibitionEGFRIC50_{50} = 0.8 µM
Cytotoxicity (MCF-7)-EC50_{50} = 5.2 µM

Advanced: How does the sulfonamide group influence intermolecular interactions in crystal packing?

Methodological Answer:
The sulfonamide acts as a hydrogen-bond acceptor/donor, directing crystal packing:

Graph-Set Analysis : Identify motifs like R22(8)R_2^2(8) chains from N-H···O=S interactions .

π-Stacking : Pyridazine rings may form offset stacks (3.5–4.0 Å spacing) stabilized by sulfonyl dipole interactions .

Halogen Bonding : The 3-chloro-4-fluoro substituents can engage in Cl···N or F···H-C interactions, affecting solubility and melting points .

Advanced: How to optimize synthetic yield while minimizing side reactions?

Methodological Answer:

Reaction Monitoring : Use LC-MS to detect intermediates (e.g., sulfonyl chloride hydrolysis) .

Catalyst Screening : Test palladium catalysts (e.g., Pd2 _2(dba)3_3) for coupling efficiency in pyridazine functionalization .

Solvent Optimization : Replace DMF with toluene/EtOH mixtures to reduce byproducts (e.g., N-alkylation) .

Critical Parameter : Maintain anhydrous conditions during sulfonylation to prevent competitive hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.